molecular formula C26H25NO4 B2629510 (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid CAS No. 1310680-19-3

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid

Cat. No.: B2629510
CAS No.: 1310680-19-3
M. Wt: 415.489
InChI Key: UVRGBXSOQUZHII-UHFFFAOYSA-N
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Description

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid is a chiral compound used in various scientific research and industrial applications. The compound is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid typically involves the following steps:

    Fmoc Protection: The amino group of 2-amino-3-methyl-3-phenyl-butyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Resolution of Enantiomers: The racemic mixture of the compound can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and deprotection.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient purification and high yield.

    High-Performance Liquid Chromatography (HPLC): Used for the purification and resolution of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or amino derivatives.

Scientific Research Applications

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-2-amino-3-methyl-butyric acid: Lacks the phenyl group, resulting in different chemical properties.

    Fmoc-2-amino-3-phenyl-propionic acid: Similar structure but with a different side chain length.

Uniqueness

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid is unique due to its specific combination of the Fmoc protecting group, chiral center, and phenyl ring, making it a valuable compound in peptide synthesis and other applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(2,17-10-4-3-5-11-17)23(24(28)29)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRGBXSOQUZHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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